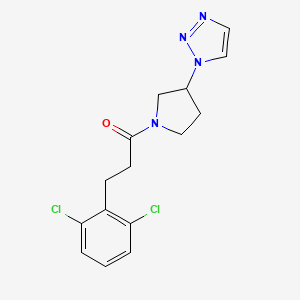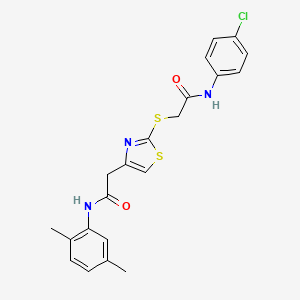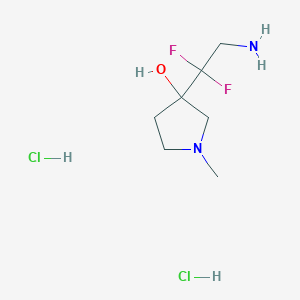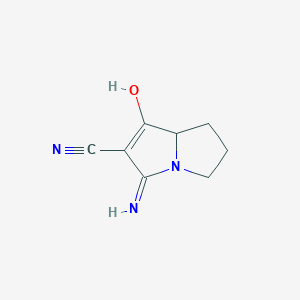
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, also known as DCPK, is a synthetic compound that has gained attention in scientific research for its potential use in various applications.
Scientific Research Applications
Synthesis and Antioxidant Properties
Research on triazole derivatives, such as the synthesis of new compounds and their evaluation for antioxidant and antiradical activities, highlights the interest in these molecules for potential therapeutic applications. For instance, Bekircan et al. (2008) synthesized a series of new triazole derivatives and tested them for antioxidant properties, demonstrating the chemical versatility and potential health-related benefits of triazole-containing compounds Bekircan, O., Özen, T., Gümrükçüoğlu, N., & Bektaş, H. (2008).
Anticancer and Antimicrobial Agents
The development of triazole derivatives as anticancer and antimicrobial agents is another significant area of research. Katariya, Vennapu, and Shah (2021) conducted a study on novel biologically potent heterocyclic compounds with anticancer activity tested against a 60 cancer cell line panel and also evaluated their in vitro antibacterial and antifungal activities. This research underlines the potential of triazole derivatives in addressing various diseases, including cancer and infections Katariya, K. D., Vennapu, D. R., & Shah, S. R. (2021).
Molecular Docking and Synthetic Studies
Further illustrating the breadth of research applications, Anderson et al. (2013) explored the synthesis of rhenium(I) complexes with inverse pyridyl-1,2,3-triazole ligands, characterizing them through various spectroscopic methods and computational studies. This work not only showcases the synthetic capabilities in creating complex structures involving triazole but also the application of computational chemistry in understanding their properties Anderson, C. B., Elliott, A. B., McAdam, C. J., Gordon, K., & Crowley, J. (2013).
Electrochemical and Photophysical Properties
Triazole derivatives also find applications in materials science, as demonstrated by research on their electrochemical and photophysical properties. Lo et al. (2015) compared the structures, stability, and properties of various "click" complexes, including triazole derivatives, revealing the potential of these compounds in developing new materials with specific electrochemical and photophysical characteristics Lo, W. K., Huff, G. S., Cubanski, J. R., Kennedy, A. D. W., McAdam, C., McMorran, D. A., Gordon, K., & Crowley, J. (2015).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-8-6-11(10-20)21-9-7-18-19-21/h1-3,7,9,11H,4-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXBAXLFNUWLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)

![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)


![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)




![2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2991521.png)